prop-2-en-1-yl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
Prop-2-en-1-yl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a prop-2-en-1-yl group, a dimethylphenyl moiety, and an isoindole core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions
Preparation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative under acidic conditions.
Introduction of Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, using 2,5-dimethylbenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves esterification with prop-2-en-1-ol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions, using reagents like sodium methoxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or halogens in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers study these derivatives to develop new pharmaceuticals.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. They may serve as lead compounds in drug discovery programs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-en-1-yl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Prop-2-en-1-yl 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Uniqueness
Prop-2-en-1-yl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it a valuable subject for comparative studies in chemical and biological research.
Properties
Molecular Formula |
C20H17NO4 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
prop-2-enyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H17NO4/c1-4-9-25-20(24)14-7-8-15-16(11-14)19(23)21(18(15)22)17-10-12(2)5-6-13(17)3/h4-8,10-11H,1,9H2,2-3H3 |
InChI Key |
WOANTZVFIQAJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC=C |
Origin of Product |
United States |
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